N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a phenyl group, a pyridine ring, and an oxadiazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of 2-chloro-N-phenylacetamide with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine in ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its oxadiazole moiety, in particular, contributes to its stability and potential for diverse applications.
Properties
IUPAC Name |
N-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(17-12-6-2-1-3-7-12)10-22-15-19-18-14(21-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETSGNGLBTXKDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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